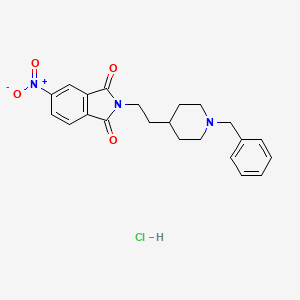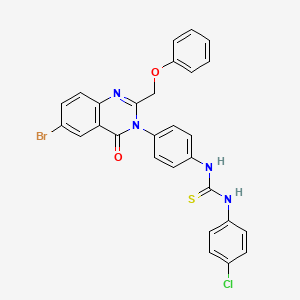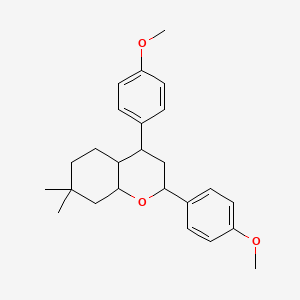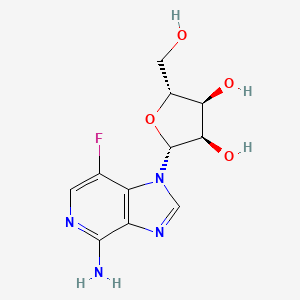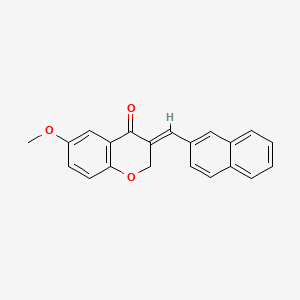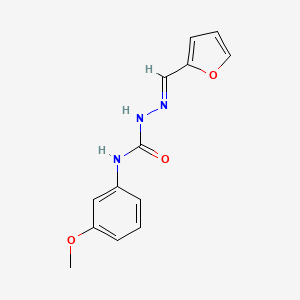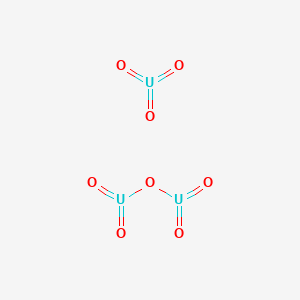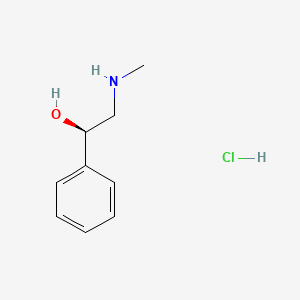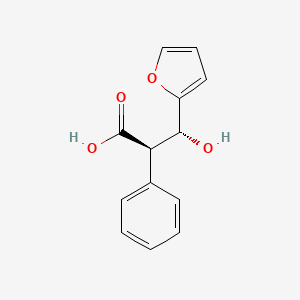
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a hydroxyphenyl group, a benzodioxol moiety, and an oxazolidinone ring, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxol moiety, followed by the formation of the oxazolidinone ring through cyclization reactions. The hydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The benzodioxol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzodioxol derivatives.
科学的研究の応用
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s structure allows it to interact with various biological macromolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
5-(4-Hydroxyphenyl)-4-methyl-2-oxazolidinone: Lacks the benzodioxol moiety.
4-Methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone: Lacks the hydroxyphenyl group.
5-(4-Hydroxyphenyl)-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone: Lacks the methyl group on the oxazolidinone ring.
Uniqueness
The uniqueness of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
87081-34-3 |
|---|---|
分子式 |
C20H21NO5 |
分子量 |
355.4 g/mol |
IUPAC名 |
5-(4-hydroxyphenyl)-4-methyl-3-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO5/c1-13-18(14-7-9-15(22)10-8-14)24-19(23)21(13)12-11-20(2)25-16-5-3-4-6-17(16)26-20/h3-10,13,18,22H,11-12H2,1-2H3 |
InChIキー |
OMSWZNQWSWGCSB-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(=O)N1CCC2(OC3=CC=CC=C3O2)C)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




